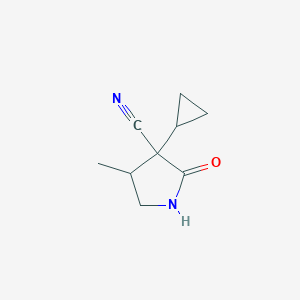
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile
Übersicht
Beschreibung
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile, also known as 3-CMP, is an organic compound with a unique cyclopropyl group. It is a versatile compound that has been used in a wide range of scientific research applications. Its unique structure and properties make it an attractive choice for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has been used in a wide range of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. It has also been used in the synthesis of polymers and in the preparation of catalysts. In addition, 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has been used in the study of enzyme-catalyzed reactions and in the study of structural and conformational changes of proteins.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is not well understood. However, it is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of enzymes, preventing them from catalyzing reactions. This inhibition of enzyme activity can then be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile are not well understood. However, it is believed to be relatively non-toxic and has been used in laboratory experiments without any significant adverse effects. It has been used in the study of enzyme-catalyzed reactions and in the study of structural and conformational changes of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile in laboratory experiments is its relative non-toxicity and low cost. It is also relatively easy to synthesize and can be used in a wide range of experiments. The main limitation of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is its lack of specificity. It is not specific to any particular enzyme and can bind to a wide range of enzymes, making it difficult to study the effects of specific enzymes.
Zukünftige Richtungen
There are a number of potential future directions for 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile. It could be used in the development of new drugs and pesticides, as well as in the synthesis of polymers and catalysts. It could also be used to study the structure and function of enzymes, as well as to study the effects of specific enzymes. Additionally, it could be used to study the effects of other organic compounds on enzyme activity. Finally, it could be used to study the effects of changes in temperature and pH on enzyme activity.
Eigenschaften
IUPAC Name |
3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVJCDONHAWZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C1(C#N)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356062.png)
![1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356065.png)
![1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356072.png)
![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)
![(2S,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6356085.png)








